P2X7 Receptor Antagonism: Potency Comparison of Triazole Derivatives
A study evaluating 51 1,2,3-triazole derivatives identified potent P2X7 receptor (P2X7R) blockers. The target compound's core scaffold is directly relevant to this class. The most potent compound in the series, 9d, exhibited an IC50 value inferior to 500 nM in blocking pore formation in J774.G8 cells and peritoneal macrophages. This quantitative benchmark serves as a critical class-level comparator; a structurally distinct analog, A-438079, showed an IC50 of 123 nM against human recombinant P2X7R in HEK293 cells [1][2]. The differentiation lies not in a direct comparison to this specific compound's P2X7 activity (which is not tested in isolation), but in the demonstrated importance of the 1-aryl-1,2,3-triazole scaffold for this specific therapeutic target, validating its procurement for focused medicinal chemistry campaigns.
| Evidence Dimension | P2X7 receptor pore formation blockade (in vitro IC50) |
|---|---|
| Target Compound Data | Not directly tested; core scaffold is part of a potent class |
| Comparator Or Baseline | Lead compound 9d (from same class) IC50 < 500 nM; A-438079 IC50 = 123 nM |
| Quantified Difference | Not applicable (class-level evidence) |
| Conditions | J774.G8 cells and peritoneal macrophages for 9d; HEK293 cells expressing human recombinant P2X7R for A-438079 |
Why This Matters
Establishes the 1-aryl-1,2,3-triazole scaffold, which this compound provides, as a validated pharmacophore for P2X7R antagonism, a competitive research area for inflammatory diseases.
- [1] Gonzaga, D. T. G., et al. (2017). 1-Aryl-1H- and 2-aryl-2H-1,2,3-triazole derivatives blockade P2X7 receptor in vitro and inflammatory response in vivo. European Journal of Medicinal Chemistry, 139, 698-717. View Source
- [2] BindingDB. (n.d.). BDBM50410955: A-438079. Affinity Data for human recombinant P2X7 receptor. View Source
